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molecular formula C12H23NO3 B585031 Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate CAS No. 143306-65-4

Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate

Cat. No. B585031
M. Wt: 229.32
InChI Key: QZMUVNRDYLNZDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07700628B2

Procedure details

To a stirring solution of 1-Boc-3,3-dimethylpiperidin-4-one (0.48 g, 2.1 mmol) in methanol (20 mL) at 0° C., was added sodium borohydride (0.096 g, 2.5 mmol). After 1 h, satd aq ammonium chloride (1 mL) was added and the solution was concentrated in vacuo. The residue was flushed through a pad of silica gel, eluting with ethyl acetate and the filtrate was concentrated in vacuo to give 0.46 g (96%) of a clear colorless oil.
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
0.096 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH2:13][CH2:12][C:11](=[O:14])[C:10]([CH3:16])([CH3:15])[CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[BH4-].[Na+].[Cl-].[NH4+]>CO>[C:1]([N:8]1[CH2:13][CH2:12][CH:11]([OH:14])[C:10]([CH3:16])([CH3:15])[CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.48 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CC(C(CC1)=O)(C)C
Name
Quantity
0.096 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was flushed through a pad of silica gel
WASH
Type
WASH
Details
eluting with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)N1CC(C(CC1)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.46 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07700628B2

Procedure details

To a stirring solution of 1-Boc-3,3-dimethylpiperidin-4-one (0.48 g, 2.1 mmol) in methanol (20 mL) at 0° C., was added sodium borohydride (0.096 g, 2.5 mmol). After 1 h, satd aq ammonium chloride (1 mL) was added and the solution was concentrated in vacuo. The residue was flushed through a pad of silica gel, eluting with ethyl acetate and the filtrate was concentrated in vacuo to give 0.46 g (96%) of a clear colorless oil.
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
0.096 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH2:13][CH2:12][C:11](=[O:14])[C:10]([CH3:16])([CH3:15])[CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[BH4-].[Na+].[Cl-].[NH4+]>CO>[C:1]([N:8]1[CH2:13][CH2:12][CH:11]([OH:14])[C:10]([CH3:16])([CH3:15])[CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.48 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CC(C(CC1)=O)(C)C
Name
Quantity
0.096 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was flushed through a pad of silica gel
WASH
Type
WASH
Details
eluting with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)N1CC(C(CC1)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.46 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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